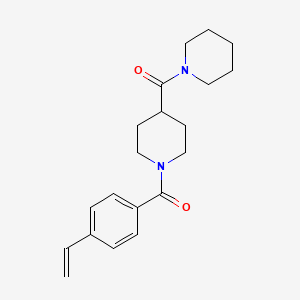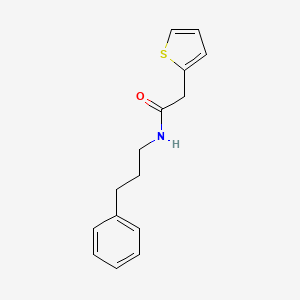
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine (PAPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Mecanismo De Acción
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine irreversibly binds to the active site of carboxypeptidase A, preventing the enzyme from carrying out its normal functions. This leads to an accumulation of peptides in the body, which can have various effects depending on the specific peptides involved. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been shown to affect the release of neurotransmitters such as dopamine and acetylcholine, as well as the processing of neuropeptides such as substance P and enkephalin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine depend on the specific biological processes being studied. In general, 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been shown to affect the release and processing of various peptides in the body, which can have downstream effects on neurotransmission, pain perception, and other physiological processes. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has also been shown to affect the activity of ion channels and receptors in the brain, which can further modulate these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine in lab experiments is its specificity for carboxypeptidase A, which allows for the selective inhibition of this enzyme without affecting other biological processes. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is also a relatively stable compound that can be easily synthesized and purified. However, one limitation of using 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is its irreversible binding to carboxypeptidase A, which can make it difficult to study the effects of this enzyme over longer periods of time.
Direcciones Futuras
There are several potential future directions for research involving 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine. One area of interest is the role of carboxypeptidase A in various neurological disorders, such as Parkinson's disease and schizophrenia. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine could be used to study the effects of carboxypeptidase A inhibition on these disorders, which could lead to new therapeutic approaches. Another potential direction is the development of new compounds based on the structure of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine, which could have improved specificity and potency for carboxypeptidase A inhibition. Overall, 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is a valuable tool for studying various biological processes, and its potential applications in scientific research are still being explored.
Métodos De Síntesis
The synthesis of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine involves several steps, including the reaction of piperidine with acetic anhydride to form N-acetylpiperidine, which is then reacted with vinylbenzoyl chloride to form N-acetylpiperidine-4-vinylbenzoate. The final step involves the reaction of N-acetylpiperidine-4-vinylbenzoate with phosgene to form 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine. The overall yield of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is around 30-35%, and the purity of the compound can be improved through various purification techniques.
Aplicaciones Científicas De Investigación
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been widely used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. The compound is known to act as an irreversible inhibitor of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides in the body. This property of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been used to study the role of carboxypeptidase A in various biological processes, including neurotransmitter release and neuropeptide processing.
Propiedades
IUPAC Name |
[1-(4-ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-16-6-8-17(9-7-16)19(23)22-14-10-18(11-15-22)20(24)21-12-4-3-5-13-21/h2,6-9,18H,1,3-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYMGQAVMEUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)


![2,2'-[(butylimino)bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4936853.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B4936873.png)
![N-(3-isoxazolylmethyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4936880.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)

